molecular formula C19H30N2O2 B12966564 tert-Butyl 3-methyl-4-(((R)-1-phenylethyl)amino)piperidine-1-carboxylate

tert-Butyl 3-methyl-4-(((R)-1-phenylethyl)amino)piperidine-1-carboxylate

Cat. No.: B12966564
M. Wt: 318.5 g/mol
InChI Key: YKBYYVMDYLZHQR-ISXOHVOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-methyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a methyl group, and an amino group attached to a phenylethyl moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine ring, followed by the introduction of the tert-butyl and methyl groups. The amino group is then introduced via a nucleophilic substitution reaction with ®-1-phenylethylamine. The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-methyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 3-methyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-methyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylate is unique due to its combination of a piperidine ring with a tert-butyl group, a methyl group, and an amino group attached to a phenylethyl moiety. This unique structure imparts specific reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl 3-methyl-4-[[(1R)-1-phenylethyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C19H30N2O2/c1-14-13-21(18(22)23-19(3,4)5)12-11-17(14)20-15(2)16-9-7-6-8-10-16/h6-10,14-15,17,20H,11-13H2,1-5H3/t14?,15-,17?/m1/s1

InChI Key

YKBYYVMDYLZHQR-ISXOHVOVSA-N

Isomeric SMILES

CC1CN(CCC1N[C@H](C)C2=CC=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.